Cas no 1358783-73-9 ((R)-N-Boc-2-methylproline methyl ester)
(R)-N-Boc-2-methylproline methyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-N-Boc-2-methylproline methyl ester
- KXFNLDIOHLDSJA-GFCCVEGCSA-N
- N-Boc-2-methyl-D-proline methyl ester
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- Inchi: 1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
- InChI Key: KXFNLDIOHLDSJA-GFCCVEGCSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@]1(C(=O)OC)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 321
- Topological Polar Surface Area: 55.8
(R)-N-Boc-2-methylproline methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JMI0-500mg |
N-BOC-2-METHYL-D-PROLINE METHYL ESTER |
1358783-73-9 | 97% | 500mg |
$115.00 | 2025-02-13 | |
| Aaron | AR01JMI0-250mg |
N-BOC-2-METHYL-D-PROLINE METHYL ESTER |
1358783-73-9 | 97% | 250mg |
$76.00 | 2025-02-13 | |
| Aaron | AR01JMI0-1g |
N-BOC-2-METHYL-D-PROLINE METHYL ESTER |
1358783-73-9 | 97% | 1g |
$180.00 | 2025-02-13 |
(R)-N-Boc-2-methylproline methyl ester Suppliers
(R)-N-Boc-2-methylproline methyl ester Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (R)-N-Boc-2-methylproline methyl ester
Compound CAS No. 1358783-73-9: (R)-N-Boc-2-methylproline methyl ester
The compound (R)-N-Boc-2-methylproline methyl ester with CAS number 1358783-73-9 is a significant molecule in the field of organic chemistry, particularly in peptide synthesis and related areas. This compound is a derivative of proline, a naturally occurring amino acid, and is widely used as an intermediate in the synthesis of complex molecules due to its unique stereochemical properties and functional group versatility.
Proline derivatives have been extensively studied for their role in peptide synthesis, where they serve as key building blocks for constructing bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom in this compound plays a crucial role in controlling the reactivity of the amine during synthetic procedures. The methyl ester group further enhances the stability and solubility of the molecule, making it ideal for various synthetic applications.
Recent advancements in asymmetric synthesis have highlighted the importance of stereoselective approaches in constructing chiral centers, such as those present in (R)-N-Boc-2-methylproline methyl ester. Researchers have developed innovative methodologies to synthesize this compound with high enantiomeric excess, leveraging catalytic asymmetric induction techniques. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption.
The application of (R)-N-Boc-2-methylproline methyl ester extends beyond traditional peptide synthesis. It has been employed in the development of novel materials, such as bio-inspired polymers and self-assembling systems, where its chiral structure contributes to unique physical and chemical properties. Additionally, this compound has shown potential in drug discovery programs targeting various therapeutic areas, including infectious diseases and cancer.
From a structural perspective, (R)-N-Boc-2-methylproline methyl ester features a five-membered ring system with a tertiary amine protected by a Boc group. The methyl ester at the carboxylic acid position ensures compatibility with standard coupling reactions used in peptide synthesis. The stereochemistry at the chiral center is critical for its biological activity and synthetic utility, making it a valuable tool in modern organic chemistry.
Recent studies have also explored the use of (R)-N-Boc-2-methylproline methyl ester in click chemistry and other modular assembly strategies. These approaches enable rapid construction of complex molecules by exploiting the orthogonal reactivity of functional groups present in the compound. Such innovations have significantly accelerated drug discovery processes and opened new avenues for creating bioactive compounds with unprecedented complexity.
In conclusion, (R)-N-Boc-2-methylproline methyl ester (CAS No. 1358783-73-9) stands as a pivotal molecule in contemporary organic chemistry. Its unique structure, combined with advancements in synthetic methodologies, positions it as an indispensable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and improve synthetic techniques, this compound will undoubtedly remain at the forefront of chemical innovation.
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